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Abstract
ONO-7579 is an orally bioavailable, selective, and potent pan-tropomyosin receptor kinase

(TRK) inhibitor.[1][2][3] It targets the neurotrophic tyrosine receptor kinase (NTRK) gene

fusions, which are oncogenic drivers in a wide range of solid tumors. By inhibiting the TRK

signaling pathway, ONO-7579 induces cellular apoptosis and inhibits the growth of tumors

harboring these genetic alterations.[1] This technical guide provides a comprehensive overview

of the discovery, mechanism of action, preclinical and clinical development of ONO-7579,

based on publicly available data.

Introduction
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine

kinases that play a crucial role in the development and function of the nervous system. The

fusion of NTRK genes (NTRK1, NTRK2, and NTRK3) with other genes results in the formation

of oncogenic fusion proteins that are constitutively active, leading to uncontrolled cell growth

and proliferation.[1] These NTRK gene fusions are found in a variety of adult and pediatric solid

tumors, making the TRK signaling pathway an attractive target for cancer therapy. ONO-7579
was developed as a pan-TRK inhibitor to target these oncogenic drivers.
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ONO-7579 is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases.[4][5] Upon

oral administration, it specifically binds to TRK proteins and fusion proteins containing NTRK

sequences.[1][3] This binding action inhibits the interaction between neurotrophins and TRK

receptors, thereby preventing TRK activation and autophosphorylation.[1] The inhibition of TRK

signaling subsequently blocks downstream pathways, including the RAS/MAPK and PI3K/AKT

pathways, which are critical for cell survival and proliferation.[2] This ultimately leads to the

induction of apoptosis and inhibition of tumor growth in TRK-fusion positive cancers.[1]

Preclinical Development
In Vitro Studies
ONO-7579 has demonstrated potent antitumor activity in preclinical in vitro models. Key

quantitative data from these studies are summarized in the table below.

Assay Type Cell Line Target EC50 Reference

Phospho-TRKA

Inhibition
KM12

Phosphorylated

TRKA
17.6 ng/g [6][7][8]

Note: Specific IC50 values for ONO-7579 against individual TRKA, TRKB, and TRKC kinases

from biochemical assays are not publicly available.

In Vivo Studies
The in vivo efficacy of ONO-7579 was evaluated in a murine xenograft model using the human

colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.
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Animal Model Cell Line Dosing Key Findings Reference

Murine Xenograft KM12
0.06-0.60 mg/kg,

QD

ONO-7579

exhibited a

"switch-like"

relationship

between the

inhibition of

phosphorylated

TRKA and

antitumor effect,

with significant

tumor reduction

at >91.5%

pTRKA inhibition.

[7]

[7]

Pharmacokinetics and Pharmacodynamics
A pharmacokinetic/pharmacodynamic (PK/PD) model was developed based on the murine

xenograft data. The plasma concentration of ONO-7579 was described by an oral one-

compartment model.[7] Tumor concentrations of the drug were found to be higher than plasma

concentrations.[7] The relationship between tumor ONO-7579 concentration and pTRKA

inhibition was described by a direct Emax model.[7]

Clinical Development
A Phase 1/2, open-label, multi-center, dose-escalation and expansion study (ONO-7579-01,

NCT03182257) was initiated to evaluate the safety, tolerability, and efficacy of ONO-7579 in

patients with advanced solid tumors, including those with NTRK gene fusions.[9][10]

The study consisted of two parts:

Part A (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or

recommended clinical dose (RCD) of ONO-7579.[9]
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Part B (Expansion): To evaluate the safety and efficacy of ONO-7579 at the MTD/RCD in

patients with NTRK fusion-positive tumors.[9]

The trial was designed to enroll approximately 30 patients in Part A and up to 35 patients in

Part B.[9] However, the study was terminated without progressing to Phase 2.[10] The reasons

for the termination have not been publicly disclosed.

Signaling Pathways and Experimental Workflows
ONO-7579 Mechanism of Action and Downstream
Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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